2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
Description
2,2,2-Trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a fluorinated acetamide derivative featuring a partially saturated indene backbone substituted with a hydroxyl group at the 3-position.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-8-5-9(16)7-4-2-1-3-6(7)8/h1-4,8-9,16H,5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYCCPSQQQDWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H10F3NO2 |
| Molecular Weight | 245.2 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 59676148 |
| Appearance | Powder |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit significant activity against certain enzymes and receptors involved in metabolic processes.
Case Studies
- Inhibition of Enzymatic Activity : In vitro studies have shown that this compound can inhibit specific enzymes related to metabolic disorders. For instance, it demonstrated an IC50 value of approximately 900 nM in inhibiting 17β-HSD Type 3, showcasing its potential as a therapeutic agent in hormonal regulation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Initial findings indicate that it may possess moderate antibacterial activity, although further studies are required to quantify this effect accurately.
Research Findings
Recent research has focused on synthesizing analogs of the compound to enhance its biological efficacy. A comparative analysis of various derivatives revealed that modifications in the hydroxy and trifluoro groups significantly influence the biological activity.
Table: Comparative Biological Activity of Derivatives
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 900 | 17β-HSD Type 3 |
| N-(4-chloro-phenoxy)-phenylacetamide | 700 | Other Enzyme |
| N-(5-methoxyphenyl)-acetamide | 1200 | Other Enzyme |
Synthesis and Optimization
The synthesis of this compound involves several steps that require careful optimization to maximize yield and purity. Recent advancements in microwave-assisted synthesis have shown promising results in improving the efficiency of producing this compound and its derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
*Estimated based on 3-oxo derivative’s data.
Key Observations :
- The 3-hydroxy group introduces polarity and hydrogen-bonding capacity, distinguishing it from the 3-oxo and unsubstituted analogs.
- The 3-oxo derivative (CAS 117391-20-5) has a ketone, making it more reactive toward nucleophiles (e.g., in borylation reactions, as seen in and ) .
Functionalized Derivatives
Key Observations :
- Functionalization at the indene core (e.g., boronate esters, propargyl groups) expands synthetic utility but reduces similarity to the target compound.
- Bulkier substituents (e.g., benzodiazepine in ) drastically alter physicochemical properties, limiting direct comparability .
Trifluoroacetamide-Containing Compounds
Key Observations :
- The trifluoroacetamide group is versatile, enabling diverse applications (e.g., antimalarials, agrochemicals).
- The indene backbone in the target compound provides distinct steric and electronic effects compared to quinoline or pyridine systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via acylation of the indenol intermediate. For example, analogous routes involve reacting 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with trifluoroacetylating agents under anhydrous conditions. Purity optimization requires column chromatography (e.g., pentane:ethyl acetate gradients) and recrystallization. NMR (e.g., ¹H, ¹³C) and HPLC should confirm purity, with attention to resolving keto-enol tautomerism observed in related indenone derivatives .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use ¹H NMR (500 MHz, CDCl₃) to resolve key structural features:
- The indenyl proton environment (δ 2.5–3.5 ppm for diastereotopic protons).
- Hydroxy and trifluoroacetamide groups (δ 5.5–6.5 ppm for OH; δ 7.5–8.5 ppm for NH).
- Confirm absence of impurities via HPLC with acetonitrile/water gradients, referencing pharmacopeial protocols for acetamide analogs .
Q. What are the primary biological targets or applications of this compound?
- Methodological Answer : The compound serves as an intermediate in synthesizing MAO-B inhibitors (e.g., Rasagiline) and may exhibit neuroactive or antimitotic properties. Preliminary studies on structurally similar indenyl acetamides suggest potential microtubule disruption via tubulin binding, validated via in vitro assays (e.g., tubulin polymerization inhibition) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) to evaluate:
- HOMO-LUMO gaps for electrophilicity/reactivity trends.
- Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
- Compare with experimental NMR shifts to validate tautomeric equilibria, as demonstrated for related indenone derivatives .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to dissect off-target effects. For example, discrepancies in MAO-B inhibition vs. microtubule disruption can arise from assay conditions (e.g., buffer pH, ATP levels). Cross-validate findings with SAR studies on substituent modifications (e.g., replacing hydroxy with methoxy groups) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with variations in:
- Indenyl substituents : Introduce electron-withdrawing groups (e.g., NO₂) to modulate ring electronics.
- Acetamide side chain : Replace trifluoromethyl with cyano or methyl groups to assess steric/electronic effects.
- Use AMPA receptor modulator SAR frameworks (e.g., dihydroindenyl sulfonamides) as a template for neuroactivity studies .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
